3-(1H-pyrrolo[2,3-b]pyridin-5-yl)propanoic acid is an organic compound characterized by its unique structure derived from pyrrole and pyridine. This compound has garnered attention in scientific research due to its interactions with fibroblast growth factor receptors (FGFRs), particularly FGFR1, FGFR2, and FGFR3, which play critical roles in various cellular processes including proliferation and survival. The molecular formula for this compound is CHNO .
The synthesis of 3-(1H-pyrrolo[2,3-b]pyridin-5-yl)propanoic acid typically involves several key steps:
For instance, one synthetic route involves reacting a pyridine derivative with an aldehyde under basic conditions to form the desired pyrrolopyridine structure. The reaction conditions are optimized for yield and purity .
The structure of 3-(1H-pyrrolo[2,3-b]pyridin-5-yl)propanoic acid features a propanoic acid group attached to a pyrrolopyridine core. The specific substitution pattern on the pyridine ring significantly influences its chemical reactivity and biological activity.
3-(1H-pyrrolo[2,3-b]pyridin-5-yl)propanoic acid can undergo various chemical transformations:
The choice of reagents and conditions is crucial for achieving desired products. For example:
The primary mechanism of action for 3-(1H-pyrrolo[2,3-b]pyridin-5-yl)propanoic acid involves its interaction with fibroblast growth factor receptors. Upon binding to these receptors, it inhibits their activity by blocking the signaling pathways that promote cell proliferation and survival.
In vitro studies have demonstrated that this compound can inhibit the proliferation of certain cancer cell lines, such as breast cancer cells (e.g., 4T1 cell line), indicating its potential as an anticancer agent .
Relevant analyses using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry confirm these properties .
3-(1H-pyrrolo[2,3-b]pyridin-5-yl)propanoic acid has several notable applications:
This compound represents a significant area of interest in ongoing research aimed at understanding and manipulating biological systems for therapeutic purposes.
The integration of pyrrolo[2,3-b]pyridine into medicinal chemistry began with early investigations into nitrogen-rich heterocycles as bioisosteres for purine nucleobases. Its structural similarity to adenine facilitated binding to ATP pockets of kinases, making it an attractive scaffold for kinase inhibitor development. Initial efforts focused on simple derivatives, but advancements in synthetic methodologies enabled complex substitutions that unlocked potent biological activities [5].
A significant milestone was the discovery of covalent-reversible Janus kinase 3 (JAK3) inhibitors based on a tricyclic imidazo[5,4-d]pyrrolo[2,3-b]pyridine scaffold. Compound FM-381 exemplified this class, achieving high isoform selectivity through a unique mechanism involving induction of an arginine pocket in JAK3. This innovation demonstrated IC₅₀ values below 50 nM and adequate metabolic stability for in vivo applications, highlighting the scaffold’s capacity for sophisticated molecular recognition [3]. Parallel work identified pyrrolo[2,3-b]pyridine derivatives as potent inhibitors of oncogenic kinases like V600EᴮᴿᴬF. Compounds 34e and 35 (IC₅₀ = 0.085 µM and 0.080 µM, respectively) emerged from structure-activity relationship (SAR) studies, leveraging the scaffold’s planar geometry to occupy the hydrophobic hinge region of BRAF kinase. The cytotoxicity of 35 across 60 cancer cell lines underscored its broad antitumor potential [4].
More recently, fibroblast growth factor receptor (FGFR) inhibitors incorporating this scaffold have advanced. Compound 4h exhibited nanomolar potency against FGFR1–3 (IC₅₀ = 7, 9, and 25 nM) and suppressed proliferation, migration, and invasion in breast cancer models. This progression—from simple analogs to multitargeted therapeutics—illustrates the scaffold’s adaptability in addressing evolving challenges in drug discovery [9].
Table 1: Key Therapeutic Applications of Pyrrolo[2,3-b]pyridine Derivatives
Therapeutic Target | Representative Compound | Biological Activity | Reference |
---|---|---|---|
JAK3 | FM-381 | Covalent-reversible inhibition; IC₅₀ < 50 nM | [3] |
V600EᴮᴿᴬF | 35 | IC₅₀ = 0.080 µM; pan-cancer cytotoxicity | [4] |
FGFR1–3 | 4h | IC₅₀ = 7–25 nM; anti-proliferative in 4T1 cells | [9] |
TNIK | Unspecified lead | IC₅₀ < 1 nM; IL-2 secretion inhibition | [1] |
The bioactivity of pyrrolo[2,3-b]pyridine derivatives is exquisitely sensitive to substituent positioning due to differences in electronic distribution, steric accessibility, and hydrogen-bonding potential between the 3-yl and 5-yl sites. The 5-yl position, adjacent to the pyridinic nitrogen, favors interactions with polar residues in kinase active sites, while the 3-yl site, embedded within the pyrrole ring, influences π-stacking and hydrophobic contacts.
Patent analyses reveal that 5-yl-substituted derivatives, such as 3-(hetero)aryl-1H-pyrrolo[2,3-b]pyridines, exhibit enhanced kinase affinity due to vectorial alignment with solvent-exposed regions. For instance, FGFR inhibitors bearing aryl groups at the 5-yl position demonstrated 10–100-fold higher potency than 3-yl isomers, attributed to optimal hydrogen bonding with gatekeeper residues (e.g., Ala564 in FGFR1) [2] [9]. This aligns with SAR studies showing that 5-yl-linked propanoic acid chains improve FGFR1 inhibition (IC₅₀ = 9 nM) by extending into a hydrophilic cleft inaccessible to 3-yl analogs [9].
Conversely, 3-yl substitutions are critical for activity in allosteric modulators or covalent inhibitors. In JAK3 inhibitors, electrophiles at the 3-yl position (e.g., nitriles) form reversible bonds with Cys909, a residue absent in other JAK isoforms. This covalent interaction underpins the 50-fold selectivity for JAK3 over JAK1 observed in tricyclic derivatives [3]. Steric effects also dominate here: bulky 3-yl groups disrupt ATP binding in kinases like TNIK, where compact substituents yield sub-nanomolar IC₅₀ values [1].
Table 2: Impact of Substituent Positioning on Kinase Inhibition
Position | Target Kinase | Key Interactions | Effect on Potency |
---|---|---|---|
5-yl | FGFR1 | H-bond with Ala564; hydrophobic cleft occupancy ↑ 100-fold vs. 3-yl | |
3-yl | JAK3 | Covalent interaction with Cys909 ↑ Isoform selectivity | |
3-yl | TNIK | Hydrophobic stacking with Leu521; steric complementarity IC₅₀ < 1 nM |
Functionalization with propanoic acid at the pyrrolo[2,3-b]pyridine 5-yl position introduces a carboxylate group that enhances target engagement, solubility, and pharmacokinetics. The three-carbon spacer balances conformational flexibility and distance constraints, positioning the carboxylic acid for critical ionic or hydrogen-bonding interactions.
In TNIK inhibitors, 5-yl-propanoic acid derivatives disrupt IL-2 secretion by forming salt bridges with catalytic lysine residues (e.g., Lys96 in TNIK), directly interfering with ATP binding. This pharmacophore enabled IC₅₀ values below 1 nM and demonstrated concentration-dependent cytokine modulation in cellular assays [1]. Similarly, Axl kinase inhibitors incorporating pyrrolo[2,3-d]pyrimidine-propanoic acid hybrids (e.g., 13b) exploit the carboxylate to engage Asp690 and Tyr691 in the hinge region, achieving IC₅₀ = 15 nM while improving aqueous solubility >10-fold compared to methyl ester analogs [7].
The propanoic acid moiety also mitigates common drawbacks of heterocyclic scaffolds, such as high lipophilicity and poor membrane permeability. In FGFR inhibitors, the ionization state of the carboxylic acid at physiological pH enhances solubility (>500 µM in PBS) without compromising cellular uptake, as evidenced by potent anti-proliferative effects (IC₅₀ = 120 nM in 4T1 cells) [9]. Metabolic stability is further augmented by replacing labile groups: Propanoic acid reduces cytochrome P450-mediated oxidation compared to alkyl chains or ethers, as confirmed in microsomal studies (t₁/₂ > 60 min) [7].
Table 3: Pharmacological Advantages of Propanoic Acid Functionalization
Scaffold | Biological Target | Key Improvements | Data |
---|---|---|---|
5-yl-propanoic acid-TNIK | TNIK; IL-2 secretion ↑ Target affinity; cellular potency IC₅₀ < 1 nM; [IL-2] IC₅₀ = 50 nM | ||
FGFR inhibitor (4h) | FGFR1–3; 4T1 cells ↑ Solubility; metabolic stability Sol. > 500 µM; t₁/₂ = 65 min | ||
Axl inhibitor (13b) | Axl kinase ↓ Lipophilicity; ↑ kinase selectivity LogD = 1.8; >100-fold vs. VEGFR2 |
CAS No.: 119068-77-8
CAS No.: 1156-92-9
CAS No.: 802590-64-3
CAS No.: 19201-53-7
CAS No.: 176-02-3
CAS No.: 207740-41-8